REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:17]#[N:18])[CH2:11][CH2:10][C:9](=[O:12])[CH:8](C(OC)=O)[CH2:7]1.C(O)(=O)C.S(=O)(=O)(O)O>O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:17]#[N:18])[CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH2:11]1
|
Name
|
4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone
|
Quantity
|
0.0304 mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1(CC(C(CC1)=O)C(=O)OC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 8.0 g
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted thoroughly with benzene
|
Type
|
WASH
|
Details
|
The organic layer is washed in turn with water, aqueous sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
The residual solid is recrystallized from methylene chloride
|
Type
|
CUSTOM
|
Details
|
Skellysolve B to afford 4.10 g
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1(CCC(CC1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |